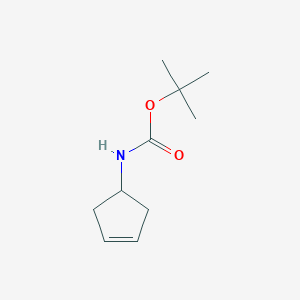

N-1-Boc-Amino-3-cyclopentene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-cyclopent-3-en-1-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h4-5,8H,6-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKZZWRUFCUFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373520 | |

| Record name | N-1-Boc-Amino-3-cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193751-54-1 | |

| Record name | N-1-Boc-Amino-3-cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 193751-54-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-1-Boc-Amino-3-cyclopentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-1-Boc-Amino-3-cyclopentene (CAS No. 193751-54-1). This key organic intermediate is valuable in medicinal chemistry and peptide synthesis due to its unique structural combination of a reactive cyclopentene double bond and a stable Boc-protected amine.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name tert-butyl N-cyclopent-3-en-1-ylcarbamate, is a versatile building block in organic synthesis.[1][2] The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled reactivity of the amine functionality, making it an excellent reagent for multi-step synthetic processes.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-cyclopent-3-en-1-ylcarbamate | [1][2] |

| CAS Number | 193751-54-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₇NO₂ | [1][2][3] |

| Molecular Weight | 183.25 g/mol | [1][3] |

| Appearance | Colorless to pale yellow transparent liquid | [3] |

| Physical State | Solid | [2] |

| Boiling Point | 268.8 °C | [2] |

| Purity | ~97% | [2] |

Synthesis and Reactivity

The Boc protecting group ensures that the amine is stable during various reactions, allowing for selective transformations on the cyclopentene ring, such as hydrogenation, oxidation, and addition, without unintended side reactions.[3] This makes it a reliable starting material for producing active pharmaceutical ingredients (APIs) and advanced intermediates.[3]

A general synthesis method for this compound involves a Mitsunobu reaction.[4] The following protocol is a representative example:

-

Initial Setup: To a three-necked round-bottomed flask cooled in an ice-water bath, add an anhydrous tetrahydrofuran (THF) solution (10 mL) of triphenylphosphine (Ph₃P, 0.015 mol).[4]

-

Addition of Reagents: Sequentially add an anhydrous THF solution (10 mL) of 3-cyclopenten-1-ol (0.012 mol) and an anhydrous THF solution (10 mL) of N-Boc-ethyl oxalate (0.015 mol).[4]

-

Initiation of Reaction: Slowly add diethyl azodicarboxylate (DEAD, 0.015 mol) dropwise to the mixture.[4]

-

Reaction Conditions: Stir the reaction mixture at 0°C for 2 hours, then continue stirring at room temperature for 48 hours.[4]

-

Work-up: After the reaction is complete, remove the solvent by reduced pressure distillation. Dissolve the residue in dichloromethane (CH₂Cl₂, 30 mL) and wash sequentially with water and brine (3 x 20 mL).[4]

-

Purification: Remove the solvent again via reduced pressure distillation. Purify the residue by column chromatography (silica gel, 100% dichloromethane) to yield a mixture containing the precursor to the final product.[4]

-

Hydrolysis: Dissolve the crude product (3.80 g) in THF (35 mL), cool in an ice-water bath, and slowly add a solution of lithium hydroxide (LiOH, 0.0765 mol) in water (35 mL). Stir the mixture in the ice-water bath for 3 hours to yield the final product.[4]

Applications in Drug Development and Peptide Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceuticals. It serves as a precursor to cyclopentylamine derivatives, which form the core structure of many therapeutic agents.[3] The Boc group's compatibility with sensitive reaction conditions is highly advantageous in drug discovery and development.[3]

In peptide and amino compound synthesis, this molecule is highly valued. The Boc group facilitates stepwise deprotection and coupling reactions, which allows for precise control over the amine's reactivity during the assembly or modification of peptides.[3] Furthermore, its use in asymmetric synthesis enables the construction of chiral amines and heterocyclic compounds.[3]

Analytical Characterization

The characterization of Boc-protected compounds like this compound is essential for quality control, ensuring structural integrity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[5]

NMR spectroscopy is a powerful tool for confirming the structure of Boc-protected compounds.[5]

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[5]

-

Transfer: Transfer the solution into a 5 mm NMR tube.[5]

-

Instrument Setup: Place the tube in the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field's homogeneity.[5]

-

¹H NMR Acquisition: Run a standard ¹H NMR spectrum. The Boc group will show a characteristic singlet peak for the nine equivalent protons of the tert-butyl group, typically around 1.4 ppm.[5]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The quaternary carbon, methyl carbons, and the carbamate's carbonyl carbon provide definitive evidence of the Boc group.[5]

-

Data Processing and Analysis: Process the spectra using appropriate software (Fourier transformation, phase and baseline correction). Calibrate the spectra using the residual solvent peak. Integrate and assign all signals to confirm the structure.[5]

Safety and Handling

According to GHS hazard statements, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

In-Depth Technical Guide to N-1-Boc-Amino-3-cyclopentene (CAS: 193751-54-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-1-Boc-Amino-3-cyclopentene, a key building block in modern organic synthesis, particularly in the development of antiviral therapeutics. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its significant applications, with a focus on the synthesis of carbocyclic nucleoside analogues.

Core Compound Properties

This compound, systematically named tert-butyl cyclopent-3-en-1-ylcarbamate, is a versatile bifunctional molecule. It incorporates a reactive cyclopentene moiety and a Boc-protected amine, which allows for selective chemical transformations at either functional group.[1] The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the amine functionality during various synthetic steps and can be readily removed under acidic conditions.[1]

| Property | Value | Reference |

| CAS Number | 193751-54-1 | |

| Molecular Formula | C₁₀H₁₇NO₂ | |

| Molecular Weight | 183.25 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 116.4±21.8 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 116.4±21.8 °C (Predicted) | [2] |

| LogP | 2.34 (Predicted) | [2] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include peaks corresponding to the vinyl protons of the cyclopentene ring, the allylic protons, the methine proton attached to the nitrogen, and the characteristic singlet for the tert-butyl group of the Boc protecting group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the olefinic carbons, the allylic carbons, the carbon bearing the amino group, and the carbons of the Boc group (the quaternary carbon and the methyl carbons). The carbonyl carbon of the Boc group would also be present at a characteristic downfield shift.

IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbamate, and C=C stretching of the cyclopentene ring. The C-H stretching and bending vibrations of the alkyl and vinyl groups would also be prominent.[3]

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the Boc group or cleavage of the cyclopentene ring.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Mitsunobu reaction. This reaction allows for the stereospecific conversion of an alcohol to a variety of functional groups, including the protected amine in this case, with inversion of configuration.[4][5]

Experimental Protocol: Mitsunobu Reaction

This protocol is a representative procedure for the synthesis of this compound from 3-cyclopenten-1-ol.

Materials:

-

3-cyclopenten-1-ol

-

tert-Butyl carbamate

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-cyclopenten-1-ol (1.0 eq) and tert-butyl carbamate (1.2 eq) in anhydrous THF.

-

Addition of Triphenylphosphine: Add triphenylphosphine (1.5 eq) to the solution and stir until it is completely dissolved.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Azodicarboxylate: Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the cooled reaction mixture dropwise over a period of 30 minutes. The reaction is exothermic, and a color change is typically observed.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Mitsunobu Reaction Mechanism

The mechanism of the Mitsunobu reaction is a well-established process involving several key intermediates.

Caption: General mechanism of the Mitsunobu reaction.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of carbocyclic nucleoside analogues.[1] These compounds are structurally similar to natural nucleosides but have the furanose ring's oxygen atom replaced by a methylene group, which imparts greater metabolic stability.[1][6] This stability makes them effective antiviral agents, as they are not susceptible to cleavage by phosphorylases and hydrolases.[6]

Synthesis of Carbocyclic Nucleoside Analogues

A primary application of this compound is in the synthesis of the anti-HIV drug Abacavir. The cyclopentene ring serves as the carbocyclic mimic of the ribose sugar.[2] The synthesis involves a convergent approach where the functionalized carbocyclic moiety is coupled with a heterocyclic base.[4]

The general workflow for the synthesis of a carbocyclic nucleoside from this compound involves several key transformations:

-

Epoxidation: The double bond of the cyclopentene ring is epoxidized.

-

Ring Opening: The epoxide is opened with a nucleophile, often the purine or pyrimidine base, to form the C-N bond of the nucleoside analogue.

-

Deprotection and Functional Group Manipulation: The Boc protecting group is removed, and other functional groups are modified as needed to yield the final drug molecule.

Caption: Synthetic workflow for carbocyclic nucleosides.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the pharmaceutical industry. Its unique combination of a reactive alkene and a protected amine allows for the efficient construction of complex molecules, most notably carbocyclic nucleoside analogues with potent antiviral activity. The synthetic route via the Mitsunobu reaction is a reliable method for its preparation. Understanding the properties, synthesis, and reactivity of this compound is crucial for researchers and scientists working in the field of drug discovery and development.

References

- 1. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

- 2. tert-butyl cyclopent-3-en-1-ylcarbamate | CAS#:193751-54-1 | Chemsrc [chemsrc.com]

- 3. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 5. rsc.org [rsc.org]

- 6. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

Technical Guide: N-1-Boc-Amino-3-cyclopentene in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-1-Boc-Amino-3-cyclopentene, a key building block in contemporary medicinal chemistry. The document details its physicochemical properties, a representative synthetic protocol, and its pivotal role in the synthesis of antiviral therapeutics, alongside the metabolic pathway of a key drug synthesized from this intermediate.

Core Compound Data

This compound, also known as tert-butyl N-cyclopent-3-en-1-ylcarbamate, is a vital intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility stems from the presence of a Boc-protected amine on a cyclopentene scaffold, which allows for selective chemical modifications.

| Property | Value |

| Molecular Formula | C10H17NO2 |

| Molecular Weight | 183.25 g/mol |

| CAS Number | 193751-54-1 |

| Appearance | Colorless to pale yellow transparent liquid |

Synthetic Protocol: Boc Protection of an Aminocyclopentene Derivative

The following protocol details the synthesis of a Boc-protected aminocyclopentene derivative, a procedure analogous to the preparation of this compound. This reaction is a cornerstone in many multi-step syntheses in drug discovery.

Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate [1]

-

Materials:

-

(±)-cis-4-Amino-2-cyclopentene-1-methanol

-

1,4-Dioxane

-

Water

-

Sodium bicarbonate (NaHCO3)

-

Di-tert-butyldicarbonate (Boc2O)

-

Chloroform

-

Sodium sulfate (Na2SO4)

-

Hexanes

-

Ethyl acetate

-

-

Procedure:

-

A solution of (±)-cis-4-Amino-2-cyclopentene-1-methanol (0.4459 mol) is prepared in a 2:1 mixture of 1,4-dioxane and water (1.2 L).

-

Sodium bicarbonate (48.69 g, 0.580 mol) is added to the solution.

-

The mixture is cooled in an ice-water bath, and di-tert-butyldicarbonate (110.25 g, 0.490 mol) is added in a single portion with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature over a period of one hour.

-

The mixture is then concentrated under vacuum to a volume of approximately 400 mL.

-

The resulting slurry is taken up in chloroform (300 mL), and the phases are separated.

-

The aqueous phase is re-extracted with chloroform (5 x 300 mL portions) until thin-layer chromatography (TLC) indicates the absence of the product in the extract.

-

The combined organic phases are dried over sodium sulfate, filtered, and concentrated under vacuum to yield the title compound as an oil.

-

The crude product is further purified by taking it up in hexanes and evaporating under vacuum to remove residual chloroform.

-

The resulting oil is triturated in cold hexanes and filtered to yield the crude product as a crystalline solid.

-

Recrystallization from boiling ethyl acetate and hexanes affords the pure (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate.

-

Application in Antiviral Drug Synthesis

This compound and its derivatives are crucial intermediates in the synthesis of carbocyclic nucleoside analogues, a class of antiviral drugs with significant therapeutic impact. A prime example is the synthesis of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[2] The cyclopentene moiety serves as a bioisostere for the ribose sugar in natural nucleosides, conferring enhanced metabolic stability.

The following diagram illustrates a generalized synthetic workflow for the production of carbocyclic nucleoside analogues, highlighting the central role of Boc-protected aminocyclopentene intermediates.

Biological Signaling Pathway: Metabolic Activation of Abacavir

For Abacavir to exert its antiviral effect, it must be converted intracellularly into its active triphosphate form, carbovir triphosphate (CBV-TP). This metabolic activation occurs predominantly in lymphocytes, the primary target cells of HIV.[3][4] Understanding this pathway is critical for comprehending the drug's mechanism of action and its pharmacological profile.

The following diagram outlines the key steps in the metabolic activation of Abacavir.

In hepatic cells, Abacavir is primarily metabolized into inactive carboxylate and glucuronide forms by alcohol dehydrogenase and glucuronyl transferase, respectively, which are then excreted.[4][5][6] This differential metabolism highlights the targeted action of the drug within the host.

References

An In-depth Technical Guide to N-1-Boc-Amino-3-cyclopentene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-1-Boc-Amino-3-cyclopentene, also known by its IUPAC name tert-butyl cyclopent-3-en-1-ylcarbamate, is a pivotal synthetic intermediate in the fields of medicinal chemistry and drug development. Its structure uniquely combines a reactive cyclopentene moiety with a stable, Boc-protected amine, making it a versatile building block for a variety of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a discussion of its significant role in the preparation of pharmacologically active compounds, particularly carbocyclic nucleoside analogues used as antiviral agents.

Core Properties

This compound is commercially available as a solid, though some sources may describe it as a colorless to pale yellow liquid, suggesting it may exist as an oil or a low-melting solid at room temperature.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₇NO₂ | [1] |

| Molecular Weight | 183.25 g/mol | [1] |

| CAS Number | 193751-54-1 | [1] |

| Appearance | Colorless to pale yellow transparent liquid or solid | [1] |

| Boiling Point | 268.8 °C | |

| Density | ~1.01 g/cm³ | |

| Melting Point | A definitive melting point is not consistently reported. A structurally similar compound, (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate, has a reported melting point of 54-55.5 °C. | |

| Solubility | While quantitative data is not readily available, solubility can be inferred from common synthetic procedures. It is expected to be soluble in organic solvents like chloroform, ethyl acetate, and dichloromethane, with lower solubility in nonpolar solvents like hexanes. |

Spectral Data

No publicly available, experimentally derived spectra for this compound (CAS 193751-54-1) have been identified in the searched literature. The following represents predicted data and data from closely related structural analogs.

-

¹H NMR: Based on the structure, the proton NMR spectrum is expected to show signals for the vinyl protons of the cyclopentene ring (around 5.5-6.0 ppm), the methine proton attached to the nitrogen (around 4.0-4.5 ppm), the allylic and aliphatic protons on the cyclopentene ring (around 2.0-3.0 ppm), and a characteristic singlet for the nine protons of the tert-butyl group (around 1.4 ppm).

-

¹³C NMR: The carbon NMR spectrum would be expected to show signals for the olefinic carbons (around 130 ppm), the carbon bearing the nitrogen atom, the carbons of the cyclopentene ring, the quaternary carbon of the Boc group, and the methyl carbons of the Boc group.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3500 cm⁻¹), C=O stretch of the carbamate (around 1680-1720 cm⁻¹), C=C stretch of the alkene (around 1640-1680 cm⁻¹), and C-H stretches.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M+) or, more commonly in soft ionization techniques, a protonated molecule [M+H]⁺ at m/z 184.2. Common fragmentation patterns would include the loss of the Boc group or isobutylene.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its two primary functional groups: the Boc-protected amine and the cyclopentene double bond.

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable under a wide range of nucleophilic and basic conditions. This stability allows for selective reactions to be performed on other parts of the molecule without affecting the amine. The Boc group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent, to liberate the free amine.

-

Cyclopentene Double Bond: The double bond in the cyclopentene ring is susceptible to a variety of chemical transformations, including:

-

Hydrogenation: The double bond can be reduced to the corresponding saturated cyclopentane ring using catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).

-

Oxidation: The alkene can undergo oxidation reactions such as epoxidation or dihydroxylation.

-

Addition Reactions: The double bond can participate in various addition reactions, such as halogenation or hydrohalogenation.

-

This orthogonal reactivity makes this compound a valuable intermediate, as the cyclopentene moiety can be modified while the amine is protected, and then the amine can be deprotected for subsequent reactions.

Experimental Protocols

General Procedure for Boc Protection of 3-Aminocyclopentene

Materials:

-

3-Aminocyclopentene (or a salt thereof)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or a non-nucleophilic organic base (e.g., triethylamine)

-

Solvent system (e.g., 1,4-dioxane/water, dichloromethane, or tetrahydrofuran)

-

Chloroform or other suitable extraction solvent

-

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Hexanes and ethyl acetate for recrystallization (if applicable)

Procedure:

-

Dissolve 3-aminocyclopentene in the chosen solvent system.

-

Add a base (e.g., sodium bicarbonate) to neutralize any acid present and to act as a proton scavenger.

-

Cool the mixture in an ice-water bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

If an aqueous solvent system was used, extract the aqueous residue with an organic solvent such as chloroform or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under vacuum to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Logical Workflow for Synthesis

The synthesis can be visualized as a straightforward workflow involving the reaction of the amine with the protecting group, followed by workup and purification.

Applications in Drug Development

This compound and its derivatives are crucial building blocks in the synthesis of carbocyclic nucleoside analogues.[2] These compounds are structurally similar to natural nucleosides but have the furanose oxygen atom of the ribose sugar replaced by a methylene group. This modification imparts greater stability against enzymatic degradation, making them effective antiviral agents.

Precursor to Carbocyclic Nucleoside Analogues

The cyclopentene ring serves as a mimic of the ribose sugar in nucleosides. The amino group, once deprotected, can be used to construct the purine or pyrimidine base, or the entire functionalized cyclopentylamine can be coupled with a pre-formed heterocyclic base.

Role in the Synthesis of Abacavir

A prominent example of a drug whose synthesis relies on a cyclopentenylamine core is Abacavir , a potent reverse transcriptase inhibitor used in the treatment of HIV. The synthesis of Abacavir involves the coupling of a chiral, functionalized cyclopentenylamine with a chloropurine derivative. While various synthetic routes to Abacavir exist, they all underscore the importance of the cyclopentenylamine core structure, for which this compound is a key protected precursor.

The general synthetic strategy highlights the utility of this class of compounds.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound. These include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust or vapors.

-

Avoiding contact with skin and eyes.

Conclusion

This compound is a strategically important molecule in organic synthesis, offering a stable yet versatile platform for the construction of complex molecular architectures. Its primary value lies in its role as a precursor to carbocyclic nucleosides, a class of drugs that has had a profound impact on the treatment of viral diseases. The information provided in this guide is intended to support researchers and scientists in leveraging the unique properties of this compound for future innovations in drug discovery and development.

References

Navigating the Safety Profile of N-1-Boc-Amino-3-cyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-1-Boc-Amino-3-cyclopentene, also known as tert-butyl (cyclopent-3-en-1-yl)carbamate (CAS No. 193751-54-1), is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its structure, featuring a reactive cyclopentene ring and a Boc-protected amine, makes it a versatile building block. However, a thorough understanding of its safety and hazard profile is paramount for its safe handling and use in research and development. This technical guide provides an in-depth overview of the known safety information, hazard classifications, and handling precautions for this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. There is some discrepancy in the reported physical state of this compound, with some sources listing it as a solid and others as a liquid.[1][2] This may be due to impurities or different manufacturing processes. Researchers should verify the physical state of their specific batch.

| Property | Value | Source(s) |

| CAS Number | 193751-54-1 | [3] |

| Molecular Formula | C₁₀H₁₇NO₂ | [3] |

| Molecular Weight | 183.25 g/mol | [3] |

| Appearance | Solid or Colorless to pale yellow transparent liquid | [1][2] |

| Boiling Point | 268.8 °C to 268.9 °C at 760 mmHg | [2][4] |

| Density | 1.01 g/cm³ (calculated) | [4] |

| Flash Point | 116.4 °C (calculated) | [4] |

| Vapor Pressure | 0.00749 mmHg at 25°C | [4] |

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

| Hazard Classification | Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335 | May cause respiratory irritation | [3] |

GHS Pictogram:

Signal Word: Warning [2]

Precautionary Measures and Handling

Given the identified hazards, a series of precautionary measures are essential for the safe handling of this compound. These are summarized from various safety data sheets and chemical databases.

| Category | Precautionary Statement Code | Statement | Source(s) |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |

| P264 | Wash skin thoroughly after handling. | [2] | |

| P271 | Use only outdoors or in a well-ventilated area. | [2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. | [2] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | [2] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | [3] | |

| P337 + P317 | If eye irritation persists: Get medical advice/attention. | [3] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | [3] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [3] |

| P405 | Store locked up. | [3] | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. | [3] |

Experimental Safety Protocols (General Principles)

Skin Irritation Testing (Based on OECD Guideline 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

Eye Irritation Testing (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause reversible or irreversible damage to the eye.

Reactivity and Stability

Detailed experimental studies on the specific reactivity and stability of this compound are not widely published. However, based on its chemical structure, the following can be inferred:

-

Stability: The Boc (tert-butoxycarbonyl) protecting group is known to be stable under most nucleophilic and basic conditions.[5] It is, however, labile to strong acids. The compound should be stored in a well-ventilated, dry place, with some suppliers recommending refrigeration (2-8 °C) and protection from direct sunlight.[1]

-

Reactivity: The cyclopentene double bond can undergo typical alkene reactions such as hydrogenation, oxidation, and addition.[1] The Boc-protected amine's reactivity is masked, allowing for selective transformations at the double bond.[1]

-

Incompatible Materials: Strong oxidizing agents should be avoided.

-

Hazardous Decomposition Products: Under acidic conditions, the Boc group can be cleaved to produce isobutylene and carbon dioxide.[] Upon combustion, hazardous decomposition products can include carbon monoxide, carbon dioxide, and nitrogen oxides.

Logical Relationship of Hazards and Protective Measures

The relationship between the identified hazards of this compound and the necessary personal protective equipment (PPE) can be visualized as a direct response to mitigate risks.

Conclusion

This compound is a chemical intermediate with a well-defined, though moderate, hazard profile, primarily as a skin, eye, and respiratory irritant. While quantitative toxicological data and specific experimental protocols for this compound are not extensively documented in public literature, the available information from safety data sheets and chemical databases provides a strong foundation for its safe handling. Adherence to the recommended precautionary measures, including the use of appropriate personal protective equipment and proper storage, is crucial for mitigating the risks associated with its use in research and development. Professionals should always consult the most up-to-date safety data sheet from their supplier before handling this compound.

References

The Strategic Utility of N-1-Boc-Amino-3-cyclopentene in Pharmaceutical Synthesis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of the commercially available synthetic building block, N-1-Boc-Amino-3-cyclopentene. Esteemed for its role as a critical precursor in the synthesis of carbocyclic nucleoside analogues, this compound is of significant interest to the pharmaceutical and biotechnology industries. This guide offers a detailed overview of its chemical and physical properties, commercial availability, and its application in the synthesis of antiviral agents, supported by experimental protocols and logical workflow diagrams.

Core Compound Specifications

This compound, systematically named tert-butyl cyclopent-3-en-1-ylcarbamate, is a versatile organic intermediate. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the reactive double bond within the cyclopentene ring makes it an ideal starting material for complex organic syntheses.[1]

| Property | Value | Source |

| CAS Number | 193751-54-1 | [1][2] |

| Molecular Formula | C10H17NO2 | [1][2] |

| Molecular Weight | 183.25 g/mol | [1][2] |

| Appearance | Colorless to pale yellow transparent liquid or solid | [1] |

| Boiling Point | 268.9 ± 20.0 °C (Predicted) | ChemicalBook |

| Density | 1.01 ± 0.1 g/cm³ (Predicted) | ChemicalBook |

| Melting Point | 70-72 °C | China Tert-Butyl Cyclopent-3-en-1-ylcarbamate CAS 193751-54-1 ... |

| Purity | Typically ≥97% | [3] |

| Storage Temperature | 2-8°C | ChemicalBook |

Commercial Availability

This compound is readily available from a variety of chemical suppliers worldwide. The typical packaging sizes range from grams to kilograms, catering to both laboratory-scale research and larger-scale production needs.

Prominent Suppliers Include:

Application in the Synthesis of Carbocyclic Nucleoside Analogues

A primary application of this compound lies in its role as a key intermediate in the synthesis of carbocyclic nucleoside analogues.[1] These compounds are structurally similar to natural nucleosides but have the oxygen atom of the furanose ring replaced by a methylene group, conferring increased metabolic stability. This structural modification makes them potent antiviral and antineoplastic agents.

A notable example is the synthesis of Abacavir, a powerful anti-HIV drug. The cyclopentene ring of this compound serves as the carbocyclic "sugar" mimic in these analogues.

Synthetic Pathway Overview

The general synthetic strategy to produce a carbocyclic nucleoside analogue from a cyclopentene precursor involves several key transformations. The following diagram illustrates a logical workflow for such a synthesis.

Key Experimental Protocols

The following are representative experimental protocols for key transformations in the synthesis of carbocyclic nucleoside analogues, based on established chemical literature. These protocols are provided for illustrative purposes and should be adapted and optimized for specific substrates and laboratory conditions.

Diastereoselective Epoxidation of this compound

This procedure outlines the formation of an epoxide ring on the cyclopentene moiety, a crucial step for introducing further functionality with stereocontrol.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-Boc-aminocyclopentene oxide.

Mitsunobu Reaction for Nucleobase Coupling

The Mitsunobu reaction is a versatile method for the stereospecific conversion of a secondary alcohol to an amine, as in the coupling of the carbocyclic core with a nucleobase.

Materials:

-

Protected Amino Alcohol Intermediate

-

Nucleobase (e.g., 6-chloropurine)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the protected amino alcohol intermediate (1 equivalent) and the nucleobase (1.2 equivalents) in anhydrous THF, add triphenylphosphine (1.5 equivalents) at room temperature under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the protected carbocyclic nucleoside analogue.

Boc Group Deprotection

The final step in many synthetic routes is the removal of the Boc protecting group to yield the free amine of the target molecule.

Materials:

-

Protected Carbocyclic Nucleoside Analogue

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the Boc-protected carbocyclic nucleoside analogue in a mixture of DCM and TFA (typically a 1:1 or similar ratio) at 0 °C.

-

Stir the solution at room temperature and monitor the reaction by TLC.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the deprotected carbocyclic nucleoside analogue. Further purification may be necessary depending on the product's properties.

Conclusion

This compound is a commercially accessible and highly valuable building block for the synthesis of medicinally important carbocyclic nucleoside analogues. Its unique structure allows for a range of chemical transformations to construct complex molecular architectures with high stereocontrol. The protocols and workflow presented in this guide are intended to provide a foundational understanding for researchers and professionals engaged in the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Enantioselective synthesis of the carbocyclic nucleoside (-)-abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of the carbocyclic nucleoside (−)-abacavir - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to N-1-Boc-Amino-3-cyclopentene: Synthesis, Properties, and Applications in Drug Development

Executive Summary: N-1-Boc-Amino-3-cyclopentene is a pivotal organic intermediate characterized by a cyclic unsaturated structure and a tert-butoxycarbonyl (Boc) protected amine. This unique combination of a reactive cyclopentene double bond and a stable, yet readily cleavable, protecting group makes it an exceptionally versatile building block in multi-step organic synthesis.[1] It is extensively utilized in medicinal chemistry, peptide synthesis, and the development of chiral compounds.[1] This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its key applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a well-characterized compound with defined physical and chemical properties critical for its use in synthesis. The tert-butoxycarbonyl (Boc) group provides excellent protection for the amine, rendering it stable under various reaction conditions while allowing for selective deprotection when needed.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 193751-54-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₇NO₂ | [1][2][3] |

| Molecular Weight | 183.25 g/mol | [1][2][3] |

| IUPAC Name | tert-butyl N-cyclopent-3-en-1-ylcarbamate | [2][4] |

| Appearance | Colorless to pale yellow transparent liquid; Solid | [1][4] |

| Purity | ≥97% | [4] |

| Boiling Point | 268.8°C | [4] |

| Synonyms | 1-(Boc-amino)-3-cyclopentene, tert-Butyl cyclopent-3-enylcarbamate | [2] |

Synthesis and Manufacturing

The synthesis of this compound is well-documented, with established protocols providing good yields. A common method involves the reaction of 3-cyclopenten-1-ol with N-Boc-ethyl oxalate and subsequent hydrolysis.

Experimental Protocol

A representative synthetic procedure is detailed below, involving a two-step process from 3-cyclopenten-1-ol.[5]

Step 1: Formation of the Intermediate

-

To a three-necked round-bottomed flask cooled in an ice-water bath, add an anhydrous tetrahydrofuran (THF, 10 mL) solution of triphenylphosphine (Ph₃P, 0.015 mol).

-

Sequentially add an anhydrous THF (10 mL) solution of 3-cyclopenten-1-ol (0.012 mol) and an anhydrous THF (10 mL) solution of N-Boc-ethyl oxalate (0.015 mol).[5]

-

Slowly add Diethyl azodicarboxylate (DEAD, 0.015 mol) dropwise to the mixture.

-

Stir the reaction mixture at 0°C for 2 hours, then allow it to continue at room temperature for 48 hours.[5]

-

Remove the solvent by reduced pressure distillation.

-

Purify the residue by column chromatography (silica gel, 100% dichloromethane) to afford a crude mixture of ethyl (tert-butoxycarbonyl-cyclopent-3-enyl-amino)-oxo-acetate and N-Boc-ethylcarbamate. This mixture is used directly in the next step.[5]

Step 2: Hydrolysis and Final Product Isolation

-

Dissolve the crude product (3.80 g) in THF (35 mL) and cool the solution in an ice-water bath with stirring.

-

Slowly add a solution of lithium hydroxide (LiOH, 0.0765 mol) in water (35 mL).[5]

-

Continue stirring the mixture in the ice-water bath for 3 hours.

-

Extract the organic material with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Remove the solvent by distillation under reduced pressure.

-

Purify the final residue by column chromatography (silica gel, 100% dichloromethane) to yield the pure product.[5]

Quantitative Data

The following table summarizes key quantitative aspects of the described synthesis.

Table 2: Summary of Synthesis Data

| Parameter | Value/Condition | Source(s) |

| Starting Material | 3-cyclopenten-1-ol | [5] |

| Key Reagents | Ph₃P, N-Boc-ethyl oxalate, DEAD, LiOH | [5] |

| Solvent | Anhydrous Tetrahydrofuran (THF), Dichloromethane | [5] |

| Reaction Time | 53 hours (48h + 2h + 3h) | [5] |

| Purification | Silica Gel Column Chromatography | [5] |

| Overall Yield | 53% |

Synthesis Workflow Diagram

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable precursor in several areas of chemical and pharmaceutical research.

Pharmaceutical Intermediate

The compound is widely used to prepare amine-containing drugs and bioactive molecules.[1] It serves as a key precursor to cyclopentylamine derivatives, which form the core structure of many therapeutic agents.[1] The Boc group ensures that the amine is protected during sensitive synthetic steps, allowing for complex molecular assembly without undesired side reactions.[1]

Peptide and Amino Compound Synthesis

In peptide chemistry, precise control over amine reactivity is crucial. This compound is highly valuable for the synthesis of peptides and complex amino structures because the Boc group allows for controlled, stepwise deprotection and coupling reactions.[1]

Chiral and Heterocyclic Compound Development

The strained ring and unsaturated bond of the cyclopentene moiety enable selective transformations.[1] This makes the compound an excellent starting material in asymmetric synthesis for constructing chiral amines, heterocycles, and other complex cyclic building blocks used in the development of novel fine chemicals.[1]

Surface Chemistry

Beyond drug development, this compound has been used to explore the functionalization of silicon surfaces with primary amine groups, which is a critical step for applications such as DNA attachment in biosensors and diagnostics.[5]

Application Pathways Diagram

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed. Handling should occur in a well-ventilated area or fume hood.

Table 3: Hazard Identification

| Hazard Code | Description | Source(s) |

| GHS07 | Harmful / Irritant | |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

| Signal Word | Warning |

Conclusion

This compound stands out as a versatile and indispensable building block for organic synthesis, particularly within the pharmaceutical and life sciences sectors. Its unique structure, combining a reactive carbocycle with a robustly protected amine, provides chemists with a reliable tool for constructing complex molecular architectures. The straightforward synthetic protocol and well-understood reactivity profile make it a valuable component in the drug discovery and development pipeline, from creating novel therapeutic agents to advancing materials science applications.

References

An In-depth Technical Guide to N-1-Boc-Amino-3-cyclopentene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-1-Boc-Amino-3-cyclopentene (tert-butyl N-cyclopent-3-en-1-ylcarbamate) is a pivotal bifunctional molecule in modern organic synthesis and medicinal chemistry. Its structure combines a reactive cyclopentene moiety with a Boc-protected amine, rendering it a valuable building block for the synthesis of a diverse array of complex molecules, particularly in the realm of drug discovery and peptide chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and significant applications of this compound, with a focus on its utility for researchers and professionals in the pharmaceutical sciences.

Discovery and History

The precise first synthesis and characterization of this compound are not prominently documented in readily available scientific literature. However, its emergence as a commercially available building block suggests its synthesis was likely developed and optimized in the context of industrial or academic research focused on creating novel scaffolds for drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group points to its intended use in multi-step syntheses where controlled manipulation of an amine functionality is required. The cyclopentene ring, a common motif in various natural products and biologically active compounds, further underscores its significance as a precursor for carbocyclic nucleoside analogues and other therapeutic agents.

While a definitive historical account of its discovery remains elusive, its utility is widely recognized, and it is now a staple reagent for chemists engaged in the synthesis of cyclopentylamine derivatives and modified peptides.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 193751-54-1[1] |

| Molecular Formula | C₁₀H₁₇NO₂[1] |

| Molecular Weight | 183.25 g/mol [1] |

| Appearance | Colorless to pale yellow transparent liquid[1] |

| IUPAC Name | tert-butyl N-cyclopent-3-en-1-ylcarbamate |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR (DMSO-d₆) | δ: 6.72 (d, J=7.9 Hz, 1H, NH), 5.80 and 5.60 (two m, 2H, CH=CH), 4.45 (m, 1H, CHN), 2.60 (m, 1H, CH), 2.30 (m, 1H, 1/2CH₂), 1.40 (s, 9H, C(CH₃)₃), 1.2 (m, 1H, 1/2CH₂) |

| Boiling Point | 268.8±20.0 °C (Predicted) |

| Density | 1.01±0.1 g/cm³ (Predicted) |

Note: The ¹H NMR data is for a structurally related compound, (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate, and is provided here as a representative example of the key chemical shifts.

Experimental Protocols

Synthesis of this compound from Cyclopent-3-en-1-amine Hydrochloride

This two-step process involves the initial liberation of the free amine from its hydrochloride salt, followed by the protection of the amine with di-tert-butyl dicarbonate (Boc₂O).

Step 1: Neutralization of Cyclopent-3-en-1-amine Hydrochloride

-

Dissolve cyclopent-3-en-1-amine hydrochloride in a suitable solvent such as dichloromethane (DCM) or a mixture of water and an organic solvent.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride and liberate the free amine.

-

Monitor the pH to ensure complete neutralization.

-

Extract the aqueous layer with an organic solvent (e.g., DCM) to isolate the free amine.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclopent-3-en-1-amine.

Step 2: Boc Protection of Cyclopent-3-en-1-amine

-

Dissolve the crude cyclopent-3-en-1-amine in a suitable solvent, such as a mixture of 1,4-dioxane and water.

-

Add a base, typically sodium bicarbonate, to the solution.

-

Cool the mixture in an ice-water bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Extract the aqueous residue with an organic solvent like chloroform or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel to obtain the pure compound.

Applications in Drug Development and Organic Synthesis

This compound is a versatile building block with significant applications in medicinal chemistry and organic synthesis.

-

Pharmaceutical Intermediates : It serves as a key precursor for the synthesis of various cyclopentylamine derivatives, which are core structures in a range of therapeutic agents. The Boc protection allows for the selective modification of the cyclopentene ring without interference from the amine group.

-

Peptide and Amino Acid Synthesis : The compound is valuable in the synthesis of non-natural amino acids and for incorporation into peptide chains. The Boc group provides robust protection during peptide coupling reactions and can be selectively removed under acidic conditions.

-

Chiral and Heterocyclic Compound Development : The unsaturated and strained ring system of this compound enables a variety of stereoselective transformations, making it a useful starting material for the synthesis of chiral amines and heterocyclic compounds.

Visualized Workflows and Pathways

General Synthetic Utility

The following diagram illustrates the general synthetic utility of this compound as a versatile chemical intermediate.

Caption: Synthetic pathways from this compound.

Workflow in Solid-Phase Peptide Synthesis (SPPS)

The diagram below outlines the logical workflow for incorporating this compound as a non-natural amino acid into a peptide chain using solid-phase peptide synthesis (SPPS).

Caption: Solid-phase peptide synthesis workflow.

Conclusion

This compound stands as a testament to the importance of versatile building blocks in advancing drug discovery and complex molecule synthesis. Its unique combination of a reactive alkene within a cyclic framework and a protected amine allows for a wide range of chemical manipulations. While its precise origins are not clearly detailed in seminal publications, its continued use and commercial availability highlight its value to the scientific community. This guide provides a foundational understanding of its properties, a practical synthetic approach, and its role in the development of novel therapeutics, serving as a valuable resource for researchers in the field.

References

Methodological & Application

Synthesis of Chiral Amines Using N-1-Boc-Amino-3-cyclopentene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of chiral amines derived from N-1-Boc-Amino-3-cyclopentene. This versatile building block is a valuable precursor for generating chiral aminocyclopentanols, which are key intermediates in the synthesis of various pharmaceutical agents and complex molecules. The primary method detailed is the osmium-catalyzed Tethered Aminohydroxylation (TA), a powerful technique for the stereoselective formation of syn-1,2-amino alcohols. This methodology offers excellent control over both regioselectivity and stereoselectivity.

Introduction

Chiral amines are fundamental components of numerous active pharmaceutical ingredients (APIs). The precise spatial arrangement of substituents around a stereogenic center is often critical for biological activity and selectivity. This compound is an attractive starting material for the synthesis of chiral aminocyclopentane derivatives due to its cyclic structure and the presence of a Boc-protected amine and a reactive alkene. The Boc (tert-butyloxycarbonyl) group provides robust protection for the amine functionality under a variety of reaction conditions and can be readily removed under mild acidic conditions.

The double bond in this compound allows for a range of stereoselective transformations, including asymmetric hydrogenation, epoxidation, and dihydroxylation. A particularly effective method for the synthesis of chiral aminocyclopentanols from this substrate is the Tethered Aminohydroxylation (TA) reaction.

Tethered Aminohydroxylation (TA) of this compound

The Tethered Aminohydroxylation (TA) reaction provides a powerful strategy for the regio- and stereoselective synthesis of syn-amino alcohol motifs.[1][2] In the context of this compound, the carbamate is already incorporated into the cyclic structure, "tethering" the nitrogen source to the alkene. This intramolecular approach directs the aminohydroxylation to occur on the same face of the cyclopentene ring, leading to the formation of a bicyclic oxazolidinone, which is a protected form of the desired syn-1,2-aminocyclopentanol.

The reaction is catalyzed by potassium osmate (K₂OsO₂(OH)₄) and utilizes an oxidant, such as tert-butyl hypochlorite, to generate the active osmium(VIII) species in situ.[1]

Reaction Scheme

Caption: General scheme for the Tethered Aminohydroxylation of this compound.

Quantitative Data

| Substrate (Cyclic Allylic Carbamate) | Product (Diastereomeric Ratio) | Yield (%) | Reference |

| Six-membered ring | syn-isomer favored (>20:1) | 85 | [1] |

| Seven-membered ring | syn-isomer favored (3:1) | 90 | [3] |

| Eight-membered ring | anti-isomer favored (>10:1) | 75 | [3] |

Experimental Protocols

The following is a representative protocol for the Tethered Aminohydroxylation of a cyclic allylic carbamate, based on the work of Donohoe and coworkers.[1][3] Note: This protocol may require optimization for this compound.

Protocol: Tethered Aminohydroxylation

Materials:

-

This compound

-

Potassium osmate (K₂OsO₂(OH)₄)

-

Sodium hydroxide (NaOH)

-

tert-Butyl hypochlorite (t-BuOCl)

-

Diisopropylethylamine (DIPEA)

-

n-Propanol

-

Water (deionized)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 equiv) in a 2:1 mixture of n-propanol and water (0.1 M) is added sodium hydroxide (0.92 equiv) and diisopropylethylamine (5 mol%).

-

Potassium osmate (4 mol%) is then added, and the mixture is stirred at room temperature.

-

tert-Butyl hypochlorite (1.0 equiv) is added dropwise, and the reaction is stirred at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

-

The mixture is extracted with ethyl acetate (3 x volume of the aqueous layer).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, a bicyclic oxazolidinone, can be purified by flash column chromatography.

-

Hydrolysis of the oxazolidinone to the corresponding syn-amino alcohol can be achieved by treatment with aqueous sodium sulfite.[1]

Logical Workflow for Chiral Amine Synthesis

The overall process for the synthesis of a chiral aminocyclopentanol from this compound via Tethered Aminohydroxylation can be visualized as follows:

Caption: Workflow for the synthesis of chiral aminocyclopentanols.

Troubleshooting and Considerations

-

Substrate Reactivity: As noted, five-membered endocyclic allylic carbamates can be challenging substrates for Tethered Aminohydroxylation due to ring strain.[1] Reaction conditions, such as temperature and reaction time, may need to be carefully optimized.

-

Oxidant Stability: tert-Butyl hypochlorite is a reactive and potentially unstable reagent. It should be handled with care and stored appropriately.

-

Catalyst Loading: The amount of potassium osmate can be varied, but it is typically used in catalytic quantities (1-5 mol%).

-

Stereochemical Outcome: The Tethered Aminohydroxylation of cyclic allylic carbamates generally proceeds with high syn-diastereoselectivity for six- and seven-membered rings.[1][3] The stereochemical outcome for other ring sizes may vary.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of chiral amines. The Tethered Aminohydroxylation reaction offers a highly stereoselective method for the preparation of syn-aminocyclopentanols from this precursor. The provided protocols and data, based on analogous systems, serve as a strong foundation for researchers to develop specific synthetic routes towards novel chiral amines for applications in drug discovery and development. Careful consideration of the potential challenges with five-membered ring systems is advised.

References

Application Notes and Protocols for N-1-Boc-Amino-3-cyclopentene in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the unnatural amino acid N-1-Boc-Amino-3-cyclopentene into peptide chains using solid-phase peptide synthesis (SPPS). This document outlines the properties of this building block, detailed experimental protocols, and expected outcomes based on established peptide synthesis methodologies.

Introduction

This compound is a valuable building block for introducing conformational constraints and novel functionalities into peptides.[1][2] The cyclopentene moiety can serve as a bioisostere for proline, potentially inducing specific secondary structures such as β-turns.[2] Its unsaturated nature also offers a site for further chemical modification. The tert-butoxycarbonyl (Boc) protecting group on the amine is a staple in peptide synthesis, favored for its stability during coupling and its clean removal under acidic conditions.[3][4][5][6]

The incorporation of such unnatural amino acids can enhance the therapeutic properties of peptides by increasing their metabolic stability, receptor binding affinity, and cell permeability.[7] This guide focuses on the Boc/Bzl protection strategy for SPPS, which is well-suited for the synthesis of peptides containing this compound.

Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

| CAS Number | 193751-54-1 |

Data Presentation: Representative Coupling Efficiency

The successful incorporation of any amino acid in SPPS is dependent on the coupling efficiency at each step. While specific data for this compound is not extensively published, the following table provides representative data for the coupling of sterically hindered or unusual Boc-protected amino acids, which can be used as a general guideline. The efficiency is highly dependent on the coupling reagents, reaction time, and the specific peptide sequence.

| Coupling Reagent | Additive | Typical Reaction Time (min) | Representative Coupling Yield (%) | Reference |

| DCC | HOBt | 60 - 120 | 95 - 99 | [1] |

| HBTU | HOBt/DIEA | 30 - 60 | >99 | [3] |

| HATU | HOAt/DIEA | 20 - 45 | >99 | [8][9] |

| PyBOP | DIEA | 30 - 60 | >99 | [1] |

Note: The values presented are representative for non-standard amino acids and should be used as a starting point for optimization. Actual yields may vary based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following protocols are based on the Boc/Bzl strategy for solid-phase peptide synthesis.

The overall process of incorporating an amino acid, including this compound, into a growing peptide chain on a solid support is illustrated below.

This protocol details the steps for deprotection of the N-terminal Boc group and coupling of the subsequent Boc-protected amino acid.

Materials:

-

Peptide-resin

-

50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

DCM, peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

10% (v/v) Diisopropylethylamine (DIEA) in DCM or DMF

-

Boc-protected amino acid (e.g., this compound) (3 equivalents)

-

Coupling reagent (e.g., HBTU, 3 equivalents)

-

HOBt (3 equivalents)

-

DIEA (6 equivalents)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM or DMF for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the solvent.

-

Add 50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes.

-

Drain the solution.

-

Add a second portion of 50% TFA in DCM and agitate for 20-30 minutes.[4]

-

Drain the deprotection solution.

-

-

Washing: Wash the resin sequentially with DCM (3x), and DMF (3x).

-

Neutralization:

-

Add 10% DIEA in DCM or DMF to the resin and agitate for 5-10 minutes.[1]

-

Repeat the neutralization step.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Coupling:

-

In a separate vessel, dissolve the Boc-protected amino acid, HBTU, and HOBt in DMF.

-

Add DIEA to the activation mixture and allow to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-4 hours. Monitor the reaction completion using a Kaiser test or other appropriate method.

-

-

Washing: Wash the resin sequentially with DMF (3x) and DCM (3x).

The cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.

Warning: This procedure involves the use of highly corrosive and toxic hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) and must be performed in a specialized apparatus within a certified fume hood by trained personnel.

Materials:

-

Dried peptide-resin

-

Anhydrous HF or TFMSA

-

Scavengers (e.g., anisole, p-cresol, thioanisole)

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in the reaction vessel of the cleavage apparatus.

-

Add the appropriate scavengers.

-

Cool the reaction vessel to -5 to 0 °C.

-

Carefully condense anhydrous HF into the vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Isolate the peptide by filtration or centrifugation.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide can be confirmed by mass spectrometry (MS) and analytical HPLC.[7]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Coupling Efficiency | Steric hindrance from the cyclopentene ring or the growing peptide chain. | Use a more potent coupling reagent like HATU. Increase coupling time and/or temperature. Double couple the amino acid. |

| Side Reactions | Incomplete deprotection or side-chain reactions. | Ensure complete Boc removal. Use appropriate scavengers during cleavage. |

| Peptide Aggregation | Formation of secondary structures on the resin. | Use a lower loading resin. Incorporate disrupting elements or perform synthesis at an elevated temperature. |

Conclusion

The incorporation of this compound into peptides is a viable strategy to introduce novel structural and functional properties. The protocols provided herein, based on the standard Boc-SPPS methodology, offer a solid foundation for the successful synthesis of peptides containing this unnatural amino acid. Optimization of coupling conditions may be necessary depending on the specific peptide sequence. Careful execution of these protocols, particularly the final cleavage step, will ensure the generation of high-quality peptides for further research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

Applications of N-1-Boc-Amino-3-cyclopentene in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-1-Boc-Amino-3-cyclopentene, also known as tert-butyl cyclopent-3-en-1-ylcarbamate, is a versatile chiral building block of significant interest in medicinal chemistry. Its structure, featuring a reactive cyclopentene ring and a Boc-protected amine, makes it a valuable precursor for the synthesis of a variety of complex molecules, most notably carbocyclic nucleoside analogues with potent antiviral activity. The cyclopentene scaffold serves as a stable isostere of the ribose sugar moiety found in natural nucleosides, imparting enhanced metabolic stability to the resulting drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of antiviral agents and other medicinally relevant compounds.

Core Applications

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of carbocyclic nucleoside analogues. These compounds are potent inhibitors of viral enzymes and are used in the treatment of viral infections such as HIV and Hepatitis B. Additionally, the cyclopentane core is a feature in other classes of therapeutic agents, including kinase inhibitors and MraY inhibitors.

Key Therapeutic Areas:

-

Antiviral Agents: As a precursor to drugs like Abacavir and Carbovir, which are reverse transcriptase inhibitors used in the treatment of HIV/AIDS.

-

Anticancer Agents: The carbocyclic nucleoside framework is also explored for its potential in developing anticancer drugs.

-

Antibacterial Agents: Used in the synthesis of analogues of muraymycin, which target the bacterial enzyme MraY.

-

Kinase Inhibitors: The cyclopentane scaffold can be incorporated into molecules designed to inhibit specific protein kinases involved in cell signaling pathways dysregulated in diseases like cancer.

Data Presentation

Table 1: Synthesis of Chiral Intermediates from Cyclopentene Derivatives

| Starting Material | Reaction | Key Reagents | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (rac)-cis-N-acetyl-4-aminocyclopent-2-enol 1-O-acetate | Enzymatic Hydrolysis | Electric eel acetylcholine esterase | (+)-cis-N-acetyl-4-aminocyclopent-2-enol | 40 (conv.) | 92 (>99 after recrystallization) | [1] |